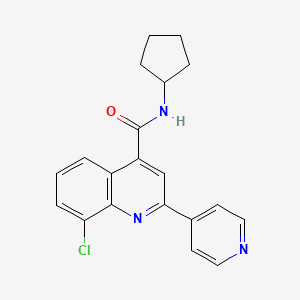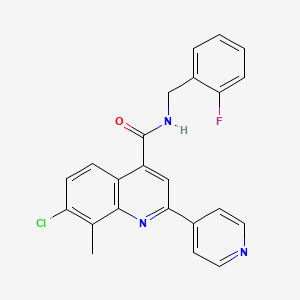
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of several cellular processes including cell growth, survival, and metabolism. Inhibition of AKT has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
作用機序
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting the activity of AKT, a key regulator of several cellular processes. AKT is activated by various growth factors and signaling pathways, leading to the promotion of cell survival and growth. Inhibition of AKT by this compound leads to the inhibition of downstream signaling pathways, resulting in decreased cell survival and growth.
Biochemical and Physiological Effects:
Inhibition of AKT by this compound has been shown to have several biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell cycle progression, and inhibition of angiogenesis. Additionally, this compound has been shown to enhance the immune response to cancer cells.
実験室実験の利点と制限
One advantage of 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is its specificity for AKT inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research on 7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide include the development of more potent and selective AKT inhibitors, as well as the exploration of its potential in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential in the treatment of other diseases beyond cancer.
科学的研究の応用
7-chloro-N-(2-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
7-chloro-N-[(2-fluorophenyl)methyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O/c1-14-19(24)7-6-17-18(23(29)27-13-16-4-2-3-5-20(16)25)12-21(28-22(14)17)15-8-10-26-11-9-15/h2-12H,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPZCGRLJNYTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




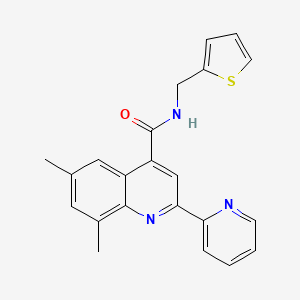
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B3608475.png)
![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608482.png)

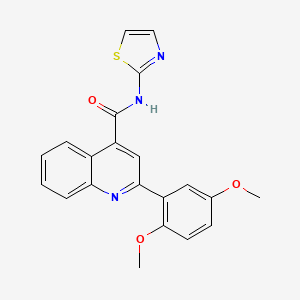
![7-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3608494.png)

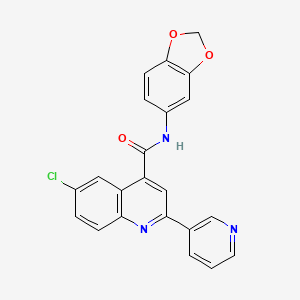
![methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3608510.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3608540.png)

![N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3608563.png)
